5-(4-methoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-(4-methoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution with 4-Methoxyphenyl Group:
Coupling with Carbazole Derivative: The final step involves coupling the pyrazole derivative with a carbazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring or the carbazole moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structure may allow it to interact with specific molecular targets, leading to therapeutic effects. Preclinical studies may focus on its pharmacokinetics, toxicity, and efficacy.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings. Its chemical properties could be leveraged to enhance the performance of these materials.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-pyrazole-4-carboxamide would depend on its specific biological activity. Generally, such compounds may exert their effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide
- N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-pyrazole-4-carboxamide
- 5-(4-methoxyphenyl)-N-(1H-indol-1-yl)-1H-pyrazole-4-carboxamide
Uniqueness
The uniqueness of 5-(4-methoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-pyrazole-4-carboxamide lies in its combined structural features of the pyrazole, methoxyphenyl, and carbazole moieties. This combination may confer unique biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H22N4O2 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C23H22N4O2/c1-29-15-11-9-14(10-12-15)21-18(13-24-27-21)23(28)26-20-8-4-6-17-16-5-2-3-7-19(16)25-22(17)20/h2-3,5,7,9-13,20,25H,4,6,8H2,1H3,(H,24,27)(H,26,28) |
InChI Key |
BZQNMZARUGVAOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)C(=O)NC3CCCC4=C3NC5=CC=CC=C45 |
Origin of Product |
United States |
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